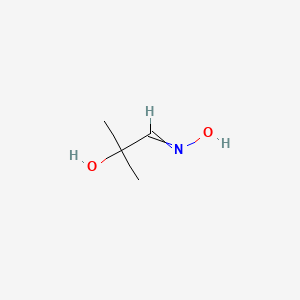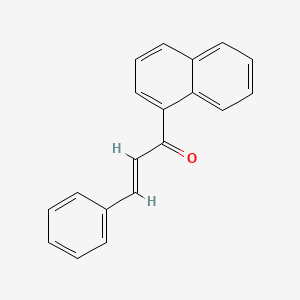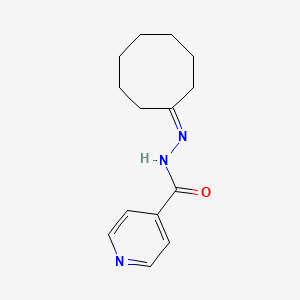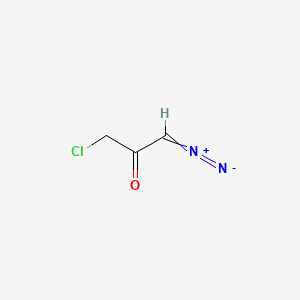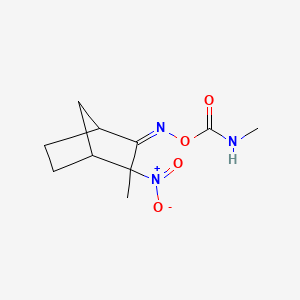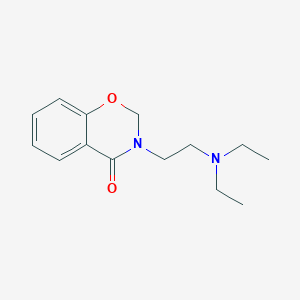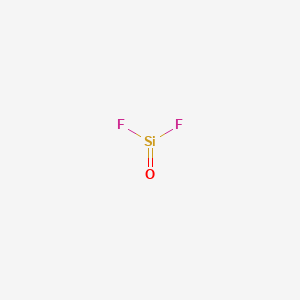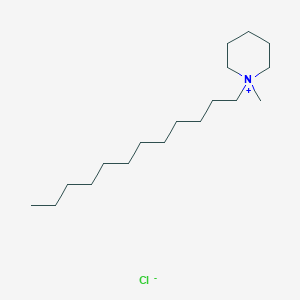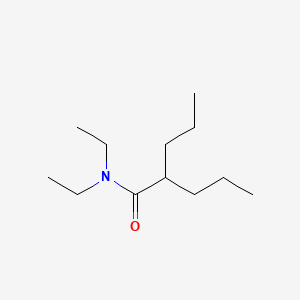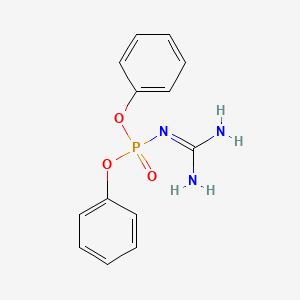
Benzenamine, 4,4'-methylenebis[2,6-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-methylenebis[2,6-dibromo- is an organic compound with the molecular formula C13H14N2Br4. It is a derivative of benzenamine (aniline) where the hydrogen atoms at the 2 and 6 positions on both benzene rings are replaced by bromine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[2,6-dibromo- typically involves the reaction of 2,6-dibromoaniline with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two aniline units.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic reaction but optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzenamine, 4,4’-methylenebis[2,6-dibromo- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-methylenebis[2,6-dibromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism by which Benzenamine, 4,4’-methylenebis[2,6-dibromo- exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4,4’-methylenebis-: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Benzenamine, 4,4’-methylenebis[2,6-dichloro-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Benzenamine, 4,4’-methylenebis[2,6-difluoro-: Contains fluorine atoms, which significantly alter its chemical properties and biological activity.
Uniqueness
The presence of bromine atoms in Benzenamine, 4,4’-methylenebis[2,6-dibromo- makes it unique in terms of its reactivity and potential applications. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to stronger interactions with biological targets and different chemical reactivity.
Eigenschaften
Molekularformel |
C13H10Br4N2 |
|---|---|
Molekulargewicht |
513.8 g/mol |
IUPAC-Name |
4-[(4-amino-3,5-dibromophenyl)methyl]-2,6-dibromoaniline |
InChI |
InChI=1S/C13H10Br4N2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5H,1,18-19H2 |
InChI-Schlüssel |
MNTMJNPPGNMEME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)N)Br)CC2=CC(=C(C(=C2)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


